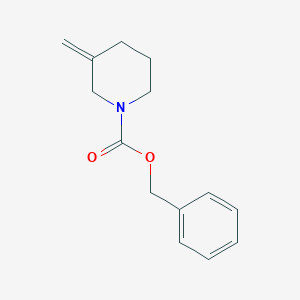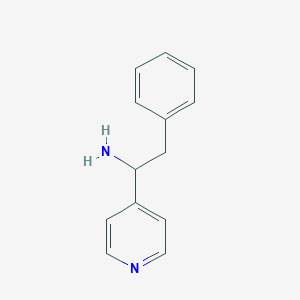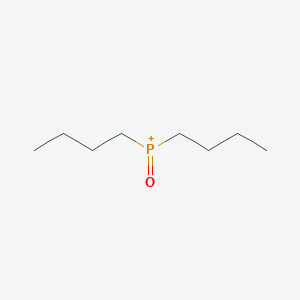
Dibutylphosphine oxide
Übersicht
Beschreibung
Dibutylphosphine oxide is a chemical compound with the molecular formula C8H19OP . It has an average mass of 162.210 Da and a monoisotopic mass of 162.117355 Da .
Synthesis Analysis
The most widely used synthetic route for phosphine oxides, including Dibutylphosphine oxide, is the oxidation of their corresponding phosphine precursors . There are also other methods like the Ni-catalyzed coupling of a wide range of arylboronic acids with H-phosphites, H-phosphinate esters, and H-phosphine oxides .Molecular Structure Analysis
The molecular structure of Dibutylphosphine oxide consists of 8 carbon atoms, 19 hydrogen atoms, and 1 phosphorus atom . It has a #H bond acceptors: 1, #H bond donors: 0, #Freely Rotating Bonds: 6, and #Rule of 5 Violations: 0 .Chemical Reactions Analysis
Dibutylphosphine oxide can participate in various chemical reactions. For instance, it has been found that diphenyl phosphine oxide reacted with benzoic acid more quickly than diethyl phosphonate under certain reaction conditions .Physical And Chemical Properties Analysis
Dibutylphosphine oxide has a boiling point of 224.3±23.0 °C at 760 mmHg and a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol and the flash point is 89.4±22.6 °C . It has an ACD/LogP of 0.98 and an ACD/LogD (pH 5.5) of 1.26 .Wissenschaftliche Forschungsanwendungen
1. Metal Ion Extraction
Dibutylphosphine oxide and similar compounds like tributylphosphine oxide (TBPO) have been utilized in the extraction of various metal ions. For instance, TBPO has been proposed as an extractant for lead(II) and copper(II) from salicylate media, offering a method for the binary separation of these metals from associated elements and their determination in alloys and environmental samples (Sonawale, Ghalsasi, & Argekar, 2001).
2. Synthesis of Chemical Compounds
Compounds like tributylphosphine have been used to catalyze the alpha-P addition of H-phosphonates, H-phosphinates, and H-phosphine oxide pronucleophiles on alkynes, leading to the creation of new routes to P-C-P backbones. This process has implications for synthesizing biologically important compounds (Lecerclé, Sawicki, & Taran, 2006).
3. Reduction of Secondary Phosphine Oxides
Secondary phosphine oxides (SPOs), including those with dibutylphosphine oxide, can be reduced effectively using reagents like diisobutylaluminum hydride (DIBAL-H). This new reduction method has advantages over existing technologies, making it significant in various chemical synthesis processes (Busacca et al., 2005).
4. Formation of Organometallic Adducts
Dibutylphosphine oxide is involved in the formation of adducts with organotin chlorides, as studied through Sn-119 NMR spectroscopy. This research enhances our understanding of the stoichiometry and structure of these adducts, which are significant in the field of organometallic chemistry (Yoder, Margolis, & Horne, 2001).
5. Enhancement of Photoluminescence in Nanocrystals
A small quantity of tributylphosphine can improve the surface state of PbSe nanocrystals, leading to increased photoluminescence. This finding is crucial for the development of more efficient nanocrystals used in various technological applications (Zhang et al., 2011).
6. Extraction of Rare Earth Metals
In the extraction of mid-heavy rare earth metals from sulfuric acid media, dibutylphosphine oxide-related compounds like the ionic liquid [A336][P507] show high extractability. This has implications for rare earth metal recovery from various sources (Shen et al., 2016).
7. Catalytic Synthesis Processes
Dibutylphosphine oxide-related compounds, such as tributylphosphine, have been used as catalysts to facilitate various chemical reactions, demonstrating their versatility and importance in synthetic chemistry (Wang, Ng, & Krische, 2003).
Eigenschaften
IUPAC Name |
dibutyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNGFNJWDJIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422862 | |
| Record name | dibutylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylphosphine oxide | |
CAS RN |
15754-54-8 | |
| Record name | dibutylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




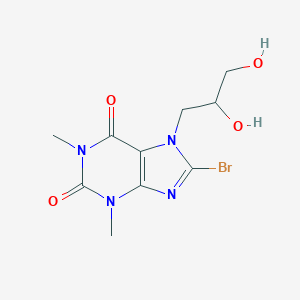

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
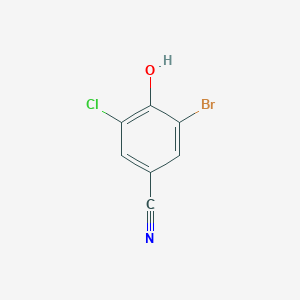

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)


![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
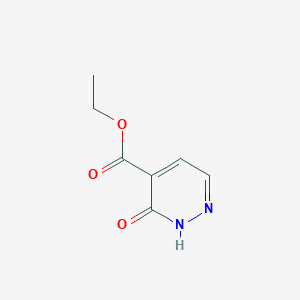
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
